molecular formula C47H80N2O4 B13775536 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide CAS No. 65208-16-4

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

Katalognummer: B13775536
CAS-Nummer: 65208-16-4
Molekulargewicht: 737.1 g/mol
InChI-Schlüssel: BZOKRYKBBHMPEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide is a complex organic compound with the molecular formula C47H80N2O4 and a molecular weight of 737.1 g/mol. It is characterized by its naphthalene core, substituted with hydroxy, nitro, and dioctadecyl groups, making it a unique and versatile molecule in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the amidation reaction with dioctadecylamine to form the carboxamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, while the dioctadecyl chains provide hydrophobic interactions that stabilize the compound within biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide can be compared with other naphthalene derivatives such as:

    4-amino-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    1-hydroxy-4-nitro-N,N-dioctadecyl-2-naphthalenecarboxamide: Another closely related compound with slight variations in the substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65208-16-4

Molekularformel

C47H80N2O4

Molekulargewicht

737.1 g/mol

IUPAC-Name

1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

InChI

InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3

InChI-Schlüssel

BZOKRYKBBHMPEQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.